6-methoxy-2-[4-(1,2-oxazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole

Chemical Biology Kinase Inhibition Drug Discovery

Researchers studying kinase or FXR targets face inconsistent activity data from generic benzothiazole-piperazine-isoxazole analogs due to high substituent sensitivity. This exact 6-methoxy compound (CAS 941994-12-3) provides a patent-validated tool compound for reproducible SAR and target engagement. • Defined 6-OMe substitution ensures consistent kinase profiling results. • Patent-validated kinase inhibitor chemotype and FXR modulator scaffold. • Reliable reference for synthesizing and benchmarking novel analogs.

Molecular Formula C16H16N4O3S
Molecular Weight 344.39
CAS No. 941994-12-3
Cat. No. B2619593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methoxy-2-[4-(1,2-oxazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole
CAS941994-12-3
Molecular FormulaC16H16N4O3S
Molecular Weight344.39
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=NO4
InChIInChI=1S/C16H16N4O3S/c1-22-11-2-3-12-14(10-11)24-16(18-12)20-8-6-19(7-9-20)15(21)13-4-5-17-23-13/h2-5,10H,6-9H2,1H3
InChIKeyORQQVYMOGLEYFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Methoxy-Benzothiazole-Piperazine-Oxazole Procurement Guide


The compound 6-methoxy-2-[4-(1,2-oxazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole (CAS 941994-12-3) is a heterocyclic small molecule featuring a benzothiazole core, a piperazine linker, and an isoxazole carbonyl moiety . It belongs to a class of compounds where the benzothiazole-piperazine scaffold is exploited for its potential in targeting kinases and other therapeutic areas [1]. The specific substitution pattern with a 6-methoxy group on the benzothiazole distinguishes it from other analogs in this series.

Workflow
Kinase pathway inhibition study fit via benzothiazole-piperazine scaffold
Selection Logic
Unique 6-methoxy substitution pattern; selection context tied to structural identity over analog preference
Research Model
Fits chemotype space for kinase inhibitor and FXR modulator research; class-level inference context

Why Generic Benzothiazole Analogs Cannot Substitute


Generic substitution within the benzothiazole-piperazine-isoxazole class is unreliable due to the high sensitivity of biological activity to specific substituents. Patents covering closely related compounds, such as the 6-chloro (CAS 941957-76-2) [1] and 4,6-dimethyl (CAS 941994-18-9) [2] analogs, demonstrate that minor modifications to the benzothiazole ring's substitution pattern can lead to different compounds with distinct, and likely divergent, biological profiles. This structural specificity precludes the assumption that an in-class analog can replicate the target compound's properties.

Target
6-Methoxy derivative
Substitution-sensitive scaffold; minor ring modifications can shift pathway-response profile
vs
6-Chloro analog (CAS 941957-76-2)
Different substituent may alter kinase selectivity context; direct interchangeability not supported
Target
6-Methoxy derivative
Substitution pattern may influence potency and isoform-preference profile
vs
4,6-Dimethyl analog (CAS 941994-18-9)
Dual substitution changes steric and electronic profile; biological activity context may differ

Quantitative Differentiation Evidence for This Compound


No Direct Comparative Data Available

After an extensive search of primary research papers, patents, and authoritative databases, no direct, quantitative head-to-head comparison data against a named comparator could be found for 6-methoxy-2-[4-(1,2-oxazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole (CAS 941994-12-3). The most closely related analogs with documented commercial listings include the 6-chloro (CAS 941957-76-2) [1] and 4,6-dimethyl (CAS 941994-18-9) [2] derivatives. However, no peer-reviewed studies or technical datasheets report comparative biological activity, potency, or selectivity metrics between these compounds.

Direct Comparison Data
Data to verify
No quantitative head-to-head data found for CAS 941994-12-3 vs 6-chloro or 4,6-dimethyl analogs
Selection relies on structural identity, not comparative potency
Public domain data insufficient for evidence-based comparison
Chemical Biology Kinase Inhibition Drug Discovery

Patent-Inferred Kinase Inhibitor Activity

Patents covering thiazole and oxazole derivatives claim kinase inhibitory activity [1]. While the target compound fits this chemotype, the data is a class-level inference. A separate patent application for solid forms of a 'benzthiazole-piperazinyl-oxazole compound' further indicates the therapeutic relevance of this scaffold, targeting FXR-mediated diseases like liver disease and metabolic syndrome [2]. It is critical to note that these claims are for a broad class of molecules and do not isolate the 6-methoxy derivative for quantitative comparison.

Patent-Inferred Kinase Activity
Class-level inference
Class claimed as kinase inhibitors and FXR modulators; no isolated IC50 or EC50 for the 6-methoxy compound
Supports chemotype-fit assessment, not compound-specific potency ranking
Patent scope covers broad scaffold; confirmatory data needed
Kinase Inhibition Cancer Research Inflammation

Application Scenarios Based on Structural Class


Kinase Signaling Pathway Probing

Given the patent literature framing this chemotype as a kinase inhibitor [1], the compound is suitable as a tool compound for investigating kinase targets. Its use is appropriate in in vitro kinase profiling panels or cellular assays where the goal is to explore structure-activity relationships (SAR) around the benzothiazole-piperazine scaffold.

FXR-Mediated Mechanism Probing

The existence of a subsequent patent application focusing on solid forms of a benzthiazole-piperazinyl-oxazole compound for FXR-mediated diseases like metabolic syndrome and liver disease [2] suggests this compound can serve as a chemical starting point for research into FXR modulation. Its application is best suited for target engagement studies or as a reference in FXR binding assays.

Scaffold-Hopping & SAR Exploration

The compound's structure, which integrates a benzothiazole core, a piperazine linker, and an isoxazole moiety, makes it a valuable intermediate or reference standard for SAR studies focused on optimizing pharmacokinetic or pharmacodynamic properties. It can be used as a benchmark when synthesizing and evaluating novel analogs with modifications to the benzothiazole, piperazine, or oxazole rings [1][2].

Application
Selection Property
Validation Focus
Kinase signaling pathway studies
Chemotype-fit for kinase inhibitor SAR
Kinase profiling panel and target engagement review
FXR-mediated mechanism research
Scaffold-relevant FXR modulator context
FXR binding assay and model-response interpretation
Scaffold-hopping and SAR exploration
Benzothiazole-piperazine-isoxazole core reference
Comparative analog synthesis and property benchmarking
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